N-Carbethoxy-L-glutamic acid
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Overview
Description
N-Carbethoxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a carbethoxy group attached to the nitrogen atom of the glutamic acid molecule. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbethoxy-L-glutamic acid can be synthesized through several methods. One common approach involves the esterification of L-glutamic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Carbethoxy-L-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-glutamic acid and ethanol.
Substitution: The carbethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as amines or alcohols can be used to replace the carbethoxy group.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
N-Carbethoxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbethoxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The carbethoxy group can influence the compound’s binding affinity and reactivity, affecting various metabolic pathways. Molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-L-glutamic acid: Another derivative of L-glutamic acid with a carbamoyl group instead of a carbethoxy group.
N-Acetyl-L-glutamic acid: Contains an acetyl group attached to the nitrogen atom.
L-Glutamic acid: The parent compound without any additional functional groups.
Uniqueness
N-Carbethoxy-L-glutamic acid is unique due to the presence of the carbethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other derivatives may not be suitable.
Properties
CAS No. |
5700-75-4 |
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Molecular Formula |
C8H13NO6 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)pentanedioic acid |
InChI |
InChI=1S/C8H13NO6/c1-2-15-8(14)9-5(7(12)13)3-4-6(10)11/h5H,2-4H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
WQTVQSGHEBLPPP-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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